

Application Notes: Analytical Characterization of 1-(2-lodoethyl)-4-octylbenzene

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Compound of Interest

Compound Name: 1-(2-lodoethyl)-4-octylbenzene

Cat. No.: B019508

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**Abstract

These application notes provide detailed protocols for the analytical characterization of **1-(2-lodoethyl)-4-octylbenzene** (CAS No. 162358-07-8), a key intermediate in organic synthesis. [1][2] The methods described herein are essential for confirming the identity, purity, and structural integrity of the compound, catering to the needs of researchers, scientists, and professionals in drug development and chemical manufacturing. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Physicochemical Properties

1-(2-lodoethyl)-4-octylbenzene is a colorless oil-like compound.[1] It is utilized as a compound in organic synthesis.[1][2] Proper characterization is crucial to ensure the quality and reliability of downstream applications.

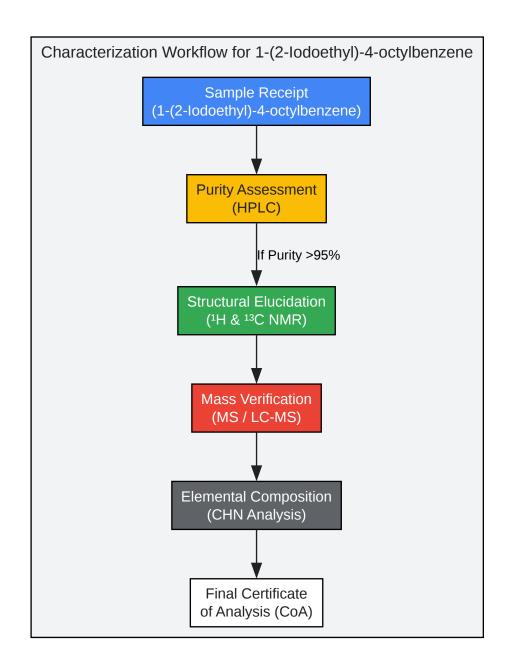


Property	Value	Reference(s)
CAS Number	162358-07-8	[1][3][4][5][6]
Molecular Formula	C16H25I	[1][3][4][5][6]
Molecular Weight	344.27 g/mol	[1][3][5][7]
Appearance	Colorless Oil	[1]
Boiling Point	367.9 ± 21.0 °C (Predicted)	[1][7]
Density	~1.261 g/cm³	[1][2][7]
Storage	Keep in a dark place, Sealed in dry, Room Temperature	[1][2][4]

Analytical Characterization Workflow

The comprehensive characterization of **1-(2-lodoethyl)-4-octylbenzene** involves a multi-step analytical workflow to ensure identity, purity, and structure. The logical flow of this process is outlined below.





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Caption: Workflow for the comprehensive analysis of **1-(2-lodoethyl)-4-octylbenzene**.

Experimental Protocols & Data High-Performance Liquid Chromatography (HPLC) for Purity Analysis



HPLC is employed to determine the purity of **1-(2-lodoethyl)-4-octylbenzene**, with commercial sources often citing purities greater than 90-95%.[1][2][3]

Protocol:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 μm particle size).
- Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 85:15 v/v).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: Prepare a 1 mg/mL solution of **1-(2-lodoethyl)-4-octylbenzene** in Acetonitrile.
- Injection Volume: 10 μL.
- Analysis: The purity is calculated based on the area percentage of the principal peak in the chromatogram.

Parameter	Typical Value
Retention Time	5-7 minutes (method-dependent)
Purity Specification	>95%
Diluent	Acetonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules.[8] Both ¹H and ¹³C NMR are used to confirm the molecular structure of **1-(2-lodoethyl)-4-octylbenzene**.[3]



Protocol:

- Instrumentation: 400 MHz or 500 MHz NMR Spectrometer.[3]
- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃).
- ¹H NMR Acquisition: Acquire spectra with a standard pulse program. Typical parameters include a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second.
- 13C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program.
- Data Processing: Process the raw data (FID) with a Fourier transform, followed by phase and baseline correction. Reference the spectra to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Expected NMR Data (Based on Chemical Structure):



¹H NMR (400 MHz, CDCl₃)	Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
Ar-H	~7.10	d, J=8.0 Hz	2H	Aromatic protons ortho to ethyl group
Ar-H	~7.15	d, J=8.0 Hz	2H	Aromatic protons ortho to octyl group
-CH ₂ -I	~3.25	t, J=7.5 Hz	2H	Methylene group attached to iodine
Ar-CH ₂ -	~3.05	t, J=7.5 Hz	2H	Methylene group attached to the ring
Ar-CH2-(C7H15)	~2.58	t, J=7.8 Hz	2H	Benzylic methylene of the octyl group
-(CH2)6-	~1.20-1.65	m	12H	Methylene groups of the octyl chain
-СНз	~0.88	t, J=7.0 Hz	3Н	Terminal methyl group of the octyl chain



¹³ C NMR (100 MHz, CDCl₃)	Chemical Shift (δ, ppm)	Assignment
Aromatic C (quaternary)	~142.0, ~138.0	C-4, C-1
Aromatic CH	~128.8, ~128.5	C-2, C-6, C-3, C-5
Ar-CH ₂ -	~39.0	Methylene attached to the ring
Ar-CH2-(C7H15)	~35.5	Benzylic methylene of the octyl group
Octyl Chain (-CH ₂ -)	~31.9, 31.5, 29.4, 29.3, 22.7	Methylene carbons of the octyl chain
-CH ₂ -I	~5.5	Methylene attached to iodine
-CH₃	~14.1	Terminal methyl group

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental formula of the target compound.[3][8]

Protocol:

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization ESI, or Atmospheric Pressure Chemical Ionization APCI).
- Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile.
- Analysis Mode: Positive ion mode is typically effective.
- Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500 amu).
- Analysis: Determine the monoisotopic mass of the molecular ion [M]⁺ or a common adduct (e.g., [M+H]⁺, [M+Na]⁺). Compare the observed mass with the theoretical mass.



Expected Mass Spectrometry Data:

Parameter	Value
Theoretical Mass [M]	344.10010 u
Observed Mass [M+H]+	~345.1079 u
Key Fragmentation Ions	[M-I] ⁺ at m/z ~217.2; Tropylium ion at m/z 91.1

Elemental Analysis

Elemental analysis provides the percentage composition of carbon and hydrogen, which can be compared against theoretical values to confirm the empirical formula.[3]

Protocol:

- Instrumentation: A CHN elemental analyzer.
- Sample Preparation: Accurately weigh approximately 2-3 mg of the dry sample into a tin capsule.
- Analysis: The sample undergoes high-temperature combustion, and the resulting gases
 (CO₂, H₂O, N₂) are separated and quantified.
- Calculation: The instrument software calculates the percentage of each element.

Theoretical Composition:

Element	Theoretical Percentage (%)
Carbon (C)	55.82%
Hydrogen (H)	7.32%
lodine (I)	36.86%



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- To cite this document: BenchChem. [Application Notes: Analytical Characterization of 1-(2-lodoethyl)-4-octylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b019508#analytical-methods-for-characterizing-1-2-iodoethyl-4-octylbenzene]

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